5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by a furan ring substituted with a 4-methylpiperidin-1-yl group and an aldehyde functional group. It is commonly used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 4-methylpiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: 5-(4-Methylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Methylpiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The furan ring and piperidine moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperidin-1-yl)furan-2-carboxylic acid: An oxidized derivative of the compound.
5-(4-Methylpiperidin-1-yl)furan-2-methanol: A reduced derivative of the compound.
4-Methylpiperidine: A precursor used in the synthesis of the compound.
Uniqueness
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring, piperidine moiety, and aldehyde functional group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQILMBASKZCFER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390277 |
Source
|
Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783181 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842973-89-1 |
Source
|
Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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